1-(4-Methoxyphenyl)cyclohexanecarboxylic acid

Overview

Description

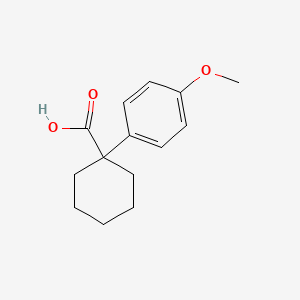

1-(4-Methoxyphenyl)cyclohexanecarboxylic acid (CAS 7469-83-2) is a cyclohexane derivative substituted with a 4-methoxyphenyl group and a carboxylic acid functional group. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol . The compound features a fully saturated cyclohexane ring, which confers conformational flexibility, while the para-methoxy group on the phenyl ring enhances electron-donating properties, influencing reactivity and solubility. This structure is pivotal in medicinal chemistry, serving as a precursor for bioactive molecules, such as VLA-4 antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to optimize yield and purity . These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(4-Methoxyphenyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations

Halogen-Substituted Analogs

Key Findings :

- Chlorine and fluorine substituents increase lipophilicity and electronegativity , respectively, altering solubility and bioavailability.

- Fluorinated derivatives exhibit improved pharmacokinetic profiles, as seen in VLA-4 antagonists .

Oxygen-Containing Substituents

Key Findings :

- Ether or ester groups introduce polarity , enhancing water solubility but reducing membrane permeability.

- Ketone-containing derivatives (e.g., 4-oxo analogs) exhibit increased reactivity in nucleophilic additions .

Ring Structure Modifications

Key Findings :

- Unsaturated rings (e.g., cyclohexene) reduce conformational flexibility, impacting binding affinity in drug-receptor interactions.

- Difluoro substitution stabilizes chair conformations and enhances metabolic resistance .

Functional Group Variations

Key Findings :

- Nitriles serve as versatile intermediates for synthesizing amides or carboxylic acids via hydrolysis.

Research Implications

- Bioavailability Optimization : Fluorinated and methoxy-substituted derivatives demonstrate improved oral bioavailability in preclinical models (e.g., 68% in monkeys for compound 14e) .

- Environmental Impact : Cyclohexanecarboxylic acid derivatives with short-chain substituents (e.g., methyl) correlate with microbial activity in food spoilage, highlighting structure-dependent biodegradability .

Biological Activity

1-(4-Methoxyphenyl)cyclohexanecarboxylic acid, also known as a derivative of cyclohexanecarboxylic acid, has garnered attention in recent years for its potential biological activities. This compound is structurally characterized by a methoxy group attached to a phenyl ring, which is in turn connected to a cyclohexanecarboxylic acid moiety. The following sections will detail its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a cyclohexane ring, a carboxylic acid group, and a para-methoxyphenyl substituent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications. The compound was tested against Gram-positive and Gram-negative bacteria, showing varied levels of inhibition, particularly effective against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study published in ACS Omega reported that the compound exhibited notable activity against specific cancer cell lines, suggesting its potential role as an anticancer agent. The study utilized various assays to determine cytotoxicity and mechanisms of action .

- Case Study 2 : Another research effort focused on the compound's effects on immune cells. The findings indicated that it could enhance the proliferation of certain immune cell types in the presence of specific stimuli, which may have implications for immunotherapy .

- Case Study 3 : A detailed analysis comparing various derivatives indicated that modifications on the phenyl ring significantly influenced biological activity. This highlights the importance of structural optimization in developing more effective therapeutic agents based on this scaffold .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJAJSWMKTWWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225666 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-83-2 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7469-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7469-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.